1-(3-Bromophenyl)-3-methyl-1H-pyrazole
Overview
Description
1-(3-Bromophenyl)-3-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a bromine atom attached to the phenyl ring and a methyl group attached to the pyrazole ring. It is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate and acetylacetone. The reaction is carried out in ethanol under reflux conditions. The mixture is then cooled, and the resulting solid is filtered and recrystallized from ethanol to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-Bromophenyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group on the pyrazole ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyrazole ring.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromophenyl)-3-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its ability to interact with specific enzymes and receptors makes it a candidate for designing new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
1-(3-Bromophenyl)-3-methyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-3-methyl-1H-pyrazole: This compound has the bromine atom attached to the para position of the phenyl ring. It may exhibit different reactivity and biological activity compared to the meta-substituted compound.
1-(3-Chlorophenyl)-3-methyl-1H-pyrazole: The chlorine atom in place of bromine can lead to variations in chemical reactivity and biological properties.
1-(3-Bromophenyl)-3-ethyl-1H-pyrazole: The presence of an ethyl group instead of a methyl group can affect the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
Properties
IUPAC Name |
1-(3-bromophenyl)-3-methylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-5-6-13(12-8)10-4-2-3-9(11)7-10/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRUSQYHSMHEBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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